molecular formula C29H29N3O3S B2383309 2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 894558-35-1

2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B2383309
CAS No.: 894558-35-1
M. Wt: 499.63
InChI Key: WECYLTLOWSFRIV-UHFFFAOYSA-N
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Description

This compound features a spiro[indoline-3,2'-thiazolidine] core with a 2,4-dione configuration. The indoline moiety is substituted at the 1-position with an acetamide group linked to a 2-ethyl-6-methylphenyl aromatic ring, while the thiazolidine ring bears a 3,4-dimethylphenyl substituent at the 3'-position (Figure 1). The spiro architecture and electron-withdrawing dione groups likely influence its conformational rigidity, solubility, and bioactivity .

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3S/c1-5-21-10-8-9-19(3)27(21)30-25(33)16-31-24-12-7-6-11-23(24)29(28(31)35)32(26(34)17-36-29)22-14-13-18(2)20(4)15-22/h6-15H,5,16-17H2,1-4H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECYLTLOWSFRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide (CAS Number: 894558-35-1) is a complex organic molecule with potential therapeutic applications. Its unique structure, which includes an indoline ring, thiazolidine ring, and acetamide group, suggests various biological activities that warrant detailed exploration.

Molecular Characteristics

PropertyValue
Molecular FormulaC29H29N3O3S
Molecular Weight499.6 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The intricate design of this compound allows it to interact with various biological targets, which is essential for its potential medicinal uses.

The biological activity of the compound largely stems from its structural components. The indoline and thiazolidine moieties have been associated with various pharmacological effects, including anti-inflammatory and antimicrobial activities.

  • Antimicrobial Activity : Similar compounds have shown effectiveness against resistant strains of bacteria and fungi. For example, thiazolidine derivatives have demonstrated significant activity against Staphylococcus aureus and Candida species .
  • Anti-inflammatory Effects : Compounds containing indoline rings are often evaluated for their anti-inflammatory properties due to their ability to inhibit pro-inflammatory cytokines .
  • CYP450 Interactions : The metabolism of indoline-containing compounds through cytochrome P450 enzymes can lead to the formation of active metabolites that may enhance or alter the therapeutic effects .

Case Studies and Research Findings

  • A study on related indoline compounds indicated that they could be metabolized into various forms with differing pharmacological activities. This highlights the potential for This compound to exhibit diverse biological effects depending on its metabolic pathway .
  • In vitro studies have shown that similar compounds can significantly reduce bacterial growth in resistant strains, suggesting that this compound may also possess similar properties .

In Silico Studies

Molecular docking studies can provide insights into the binding affinity of this compound to various biological targets. These studies are crucial for predicting its efficacy and safety profile in clinical settings. For instance, computational models have been used to simulate interactions between indoline derivatives and CYP450 enzymes, revealing critical insights into their metabolic pathways .

Scientific Research Applications

Research indicates that this compound exhibits promising biological activities, particularly as an anticancer agent and an antimicrobial agent. The following sections detail its applications based on experimental findings.

Anticancer Applications

  • Haspin Inhibition :
    • The compound acts as a Haspin inhibitor, targeting kinases involved in chromosomal stability and cancer cell proliferation. Haspin is overexpressed in various cancers, including breast and lung cancers, making it a viable target for therapeutic intervention.
    • Case Study : In vitro studies have shown that derivatives of this compound can effectively bind to the ATP-binding site of Haspin, enhancing its inhibitory potency against this target .
  • Cytotoxic Effects :
    • In vitro studies demonstrate that the compound exhibits cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). Mechanisms of action include inducing apoptosis through cell cycle arrest and modulation of apoptotic pathways .
    • The compound's structure-activity relationship (SAR) has been explored to optimize its efficacy against cancer cells by modifying functional groups to enhance binding affinity and biological activity.

Antimicrobial Applications

  • Spectrum of Activity :
    • The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating low minimum inhibitory concentration (MIC) values that indicate potential as a novel antimicrobial agent .
  • Resistance Studies :
    • Specific structural modifications have led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential as a scaffold for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substitutions on the indoline or thiazolidine rings correlate with increased Haspin inhibition.
  • Variations in the acetamide group influence solubility and bioavailability, which are critical for therapeutic applications.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Spiro and Acetamide Derivatives
Compound Name Core Structure Substituents (Position) Reported Bioactivity/Use Reference
2-(3'-(3,4-Dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide Spiro[indoline-3,2'-thiazolidine] 3,4-Dimethylphenyl (thiazolidine 3'), acetamide (indoline 1) N/A (inferred antimicrobial)
1-Benzyl-3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidine]-5'-acetic acid Spiro[indoline-3,2'-thiazolidine] 4-Chlorophenyl (thiazolidine 3'), benzyl (indoline 1) Synthetic intermediate for polyimides
5-Substituted-3-(4-arylimino)-1-[5-mercapto(1,3,4-oxadiazolyl)]-methyl-indol-2-one Spiro[indoline-3,5'-thiazolo-oxadiazole] Oxadiazole-thiazole hybrid Antimicrobial
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Acetamide Chloro, methoxymethyl, diethylphenyl Herbicide

Key Observations :

  • Core Diversity : The target compound’s spiro[indoline-thiazolidine] scaffold distinguishes it from simpler acetamide herbicides (e.g., alachlor) and hybrid heterocycles (e.g., thiazolo-oxadiazole derivatives) .
  • The 2-ethyl-6-methylphenyl acetamide substituent introduces steric bulk, contrasting with alachlor’s methoxymethyl group, which is critical for herbicidal activity .

Insights :

  • Synthesis : The target compound likely follows a pathway similar to Popp et al. (1987), involving cyclocondensation of indoline-2,3-dione with thiazolidine precursors .
  • NMR Trends : highlights that substituent position (e.g., regions A and B in Figure 6) significantly affects chemical shifts, suggesting the target compound’s 3,4-dimethylphenyl group would upfield-shift adjacent protons compared to 4-chlorophenyl analogs .

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